molecular formula C25H23N7 B11683206 6-{(2E)-2-[(2E)-2-methyl-3-phenylprop-2-en-1-ylidene]hydrazinyl}-N,N'-diphenyl-1,3,5-triazine-2,4-diamine

6-{(2E)-2-[(2E)-2-methyl-3-phenylprop-2-en-1-ylidene]hydrazinyl}-N,N'-diphenyl-1,3,5-triazine-2,4-diamine

Cat. No.: B11683206
M. Wt: 421.5 g/mol
InChI Key: RVKDARJYUNCINP-ZKQKEKEQSA-N
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Description

The compound 6-[(2E)-2-[(2E)-2-METHYL-3-PHENYLPROP-2-EN-1-YLIDENE]HYDRAZIN-1-YL]-N2,N4-DIPHENYL-1,3,5-TRIAZINE-2,4-DIAMINE is a complex organic molecule that belongs to the class of triazine derivatives Triazines are heterocyclic compounds containing a six-membered ring with three nitrogen atoms This specific compound is characterized by its unique structure, which includes a triazine core substituted with phenyl groups and a hydrazone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(2E)-2-[(2E)-2-METHYL-3-PHENYLPROP-2-EN-1-YLIDENE]HYDRAZIN-1-YL]-N2,N4-DIPHENYL-1,3,5-TRIAZINE-2,4-DIAMINE can be achieved through a multi-step process:

    Formation of the Triazine Core: The triazine core can be synthesized by the cyclization of appropriate precursors, such as cyanuric chloride, with aniline derivatives under basic conditions.

    Introduction of the Hydrazone Moiety: The hydrazone moiety can be introduced by reacting the triazine core with hydrazine derivatives in the presence of a suitable catalyst.

    Substitution with Phenyl Groups: The final step involves the substitution of the triazine core with phenyl groups through a nucleophilic aromatic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazone moiety, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can target the triazine core or the hydrazone moiety, resulting in the formation of reduced derivatives.

    Substitution: The phenyl groups can be substituted with other functional groups through nucleophilic or electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

    Oxidation Products: Oxidized derivatives of the hydrazone moiety.

    Reduction Products: Reduced forms of the triazine core and hydrazone moiety.

    Substitution Products: Phenyl-substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, the compound is investigated for its potential as a bioactive molecule. Its ability to interact with biological targets makes it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, the compound is studied for its potential therapeutic properties. It may exhibit activity against certain diseases, making it a potential lead compound for drug development.

Industry

In the industrial sector, the compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 6-[(2E)-2-[(2E)-2-METHYL-3-PHENYLPROP-2-EN-1-YLIDENE]HYDRAZIN-1-YL]-N2,N4-DIPHENYL-1,3,5-TRIAZINE-2,4-DIAMINE involves its interaction with specific molecular targets. The hydrazone moiety can form hydrogen bonds and other interactions with biological macromolecules, influencing their function. The triazine core can interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, depending on the specific targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    2,4,6-TRIPHENYL-1,3,5-TRIAZINE: A triazine derivative with phenyl groups but lacking the hydrazone moiety.

    6-[(2E)-2-[(2E)-2-METHYL-3-PHENYLPROP-2-EN-1-YLIDENE]HYDRAZIN-1-YL]-1,3,5-TRIAZINE-2,4-DIAMINE: A similar compound without the N2,N4-diphenyl substitution.

Uniqueness

The uniqueness of 6-[(2E)-2-[(2E)-2-METHYL-3-PHENYLPROP-2-EN-1-YLIDENE]HYDRAZIN-1-YL]-N2,N4-DIPHENYL-1,3,5-TRIAZINE-2,4-DIAMINE lies in its combination of a triazine core with both phenyl and hydrazone moieties. This structure provides a unique set of chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C25H23N7

Molecular Weight

421.5 g/mol

IUPAC Name

2-N-[(E)-[(E)-2-methyl-3-phenylprop-2-enylidene]amino]-4-N,6-N-diphenyl-1,3,5-triazine-2,4,6-triamine

InChI

InChI=1S/C25H23N7/c1-19(17-20-11-5-2-6-12-20)18-26-32-25-30-23(27-21-13-7-3-8-14-21)29-24(31-25)28-22-15-9-4-10-16-22/h2-18H,1H3,(H3,27,28,29,30,31,32)/b19-17+,26-18+

InChI Key

RVKDARJYUNCINP-ZKQKEKEQSA-N

Isomeric SMILES

C/C(=C\C1=CC=CC=C1)/C=N/NC2=NC(=NC(=N2)NC3=CC=CC=C3)NC4=CC=CC=C4

Canonical SMILES

CC(=CC1=CC=CC=C1)C=NNC2=NC(=NC(=N2)NC3=CC=CC=C3)NC4=CC=CC=C4

Origin of Product

United States

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